molecular formula C13H12N2 B3138394 N,N-Diphenylformamidine CAS No. 4538-56-1

N,N-Diphenylformamidine

Cat. No.: B3138394
CAS No.: 4538-56-1
M. Wt: 196.25 g/mol
InChI Key: XXTISPYPIAPDGY-UHFFFAOYSA-N
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Description

N,N-Diphenylformamidine is an organic compound with the molecular formula C13H12N2. It is classified as an N,N-disubstituted formamide and is known for forming adducts with phosgene and oxalyl chloride . This compound has various applications in organic synthesis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenylformamidine can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing high yields in short reaction times. Another method involves the hydrogenation of carbodiimides using catalysts like palladium hydroxide on barium sulfate or Raney nickel .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylformamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted formamidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenylformamidine is unique due to its ability to form stable adducts with reactive species and its wide range of applications in various fields of research and industry .

Properties

IUPAC Name

N,N-diphenylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTISPYPIAPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063512
Record name Methanimidamide, N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4538-56-1
Record name N,N-Diphenylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4538-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanimidamide, N,N-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanimidamide, N,N-diphenyl-
Source EPA Chemicals under the TSCA
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Record name Methanimidamide, N,N-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diphenylformamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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